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Cat. No.: B179579

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Nitroisoquinoline (CAS No. 13058-73-6) is a heterocyclic aromatic compound of
significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its
functionalized isoquinoline scaffold serves as a foundational building block for more complex
molecules, including potential therapeutic agents. The strategic placement of the nitro group at
the 7-position profoundly influences the molecule's electronic properties, reactivity, and
intermolecular interactions, making a thorough understanding of its physical characteristics
essential for its effective application. This guide provides a comprehensive overview of the
known and predicted physical properties of 7-Nitroisoquinoline, offers standardized protocols
for its synthesis and characterization, and discusses the implications of these properties for
laboratory use and drug development workflows. It is important to note that while data for many
isoquinoline derivatives are available, specific experimental values for the 7-nitro isomer are
not always present in peer-reviewed literature. In such cases, this guide provides data from
closely related isomers and the parent compound for comparative context, ensuring a robust
and practical resource for the scientific community.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental
identity. 7-Nitroisoquinoline is a derivative of isoquinoline, a benzopyridine composed of a
benzene ring fused to a pyridine ring.[1] The nitro functional group (-NO2) at the C7 position
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acts as a strong electron-withdrawing group, which modulates the chemical behavior of the

entire ring system.
Caption: Chemical structure of 7-Nitroisoquinoline.

Table 1: Core Identifiers for 7-Nitroisoquinoline

Identifier Value Source
CAS Number 13058-73-6 [2]
Molecular Formula CoHeN202 [2]
Molecular Weight 174.16 g/mol [2]
Canonical SMILES cl=ccz=cle=cN=ca)c=Cl) N/A

[O-]

| INChl Key | MXKZSCXYMSXOAO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its

intermediates are critical determinants of its behavior in both chemical and biological systems.

These parameters influence everything from reaction kinetics and purification efficiency to

formulation, solubility, and bioavailability.

Table 2: Summary of Physical Properties
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Property Value

Yellow
Appearance .
powder/solid.

Comments and
Comparative Source

Context

The nitroaromatic

system is a

chromophore,

typically imparting [4]1[5]
a yellow color,

similar to 5-
Nitroisoquinoline.

Melting Point Data not available.

The related isomer, 5-
Nitroisoquinoline, has
a melting point of 106-
110 °C. Purity
significantly impacts

melting range.

Boiling Point Data not available.

The parent
compound,
isoquinoline, boils at
242-243 °C.[6] 5-
Nitroisoquinoline boils
at 340 °C.[5] High

boiling points are

N/A

expected for
nitroaromatic

compounds.

1.354 g/cm3

Densit
Y (Predicted)

This is consistent with

a dense, solid

aromatic compound.

For comparison, the [2]
density of liquid

isoquinoline is 1.099
g/mL.[6]

Solubility Data not available.

Expected to have low N/A

solubility in water but
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Comments and
Property Value Comparative Source
Context

good solubility in
common organic
solvents like ethanol,
acetone, and diethyl
ether, similar to the
parent isoquinoline.[1]
5-Nitroisoquinoline is
described as slightly

soluble in water.[5]

| pKa | Data not available. | The pKa of the parent isoquinoline is 5.42 (for the protonated form).

[6] The electron-withdrawing nitro group is expected to decrease the basicity of the ring

nitrogen, resulting in a lower pKa than the parent compound. | N/A |

Expert Insights:

Melting Point: For a synthetic chemist, the melting point is a primary indicator of purity. A
sharp melting range suggests a pure compound, whereas a broad and depressed range
indicates the presence of impurities. The lack of a reported value for 7-Nitroisoquinoline
highlights a data gap in the chemical literature.

Solubility: In drug development, solubility is a cornerstone property. Poor agueous solubility
can hinder formulation and lead to low bioavailability. Understanding solubility in various
organic solvents is crucial for selecting appropriate systems for synthesis, purification (e.g.,
recrystallization), and analysis (e.g., chromatography).

pKa: The pKa value is critical for predicting the ionization state of a molecule at a given pH.
This affects its solubility, membrane permeability, and interaction with biological targets. The
predicted lower pKa for 7-Nitroisoquinoline compared to isoquinoline is a direct
consequence of the nitro group's electron-withdrawing nature.

Spectroscopic Characterization
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Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized
molecule. Each technique probes different aspects of the molecular structure, and together
they form a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

e 1H NMR: The proton NMR spectrum of 7-Nitroisoquinoline is expected to show six distinct
signals in the aromatic region (typically & 7.5-9.5 ppm). The protons on the pyridine ring (H1
and H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom.
The protons on the benzene ring will be influenced by the strongly electron-withdrawing nitro
group; H6 and H8, being ortho to the nitro group, are expected to be significantly shifted
downfield compared to their positions in unsubstituted isoquinoline. Spin-spin coupling will
result in characteristic doublet and doublet of doublets splitting patterns. For comparison, in
5-Nitroisoquinoline, proton signals are observed between & 7.7 and 9.4 ppm.[7]

e 13C NMR: The carbon NMR spectrum should display nine signals for the nine unique carbon
atoms. The carbon atom attached to the nitro group (C7) will be significantly deshielded.
Similar to the proton spectrum, the carbons in the pyridine ring (C1, C3) will also be
downfield. Data for the related 7-Nitroquinoline shows aromatic carbon signals in the range
of & 120-155 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for 7-Nitroisoquinoline
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Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aromatic C=C / C=N Ring Stretch 1620 - 1450 Medium-Strong
Nitro (NOz2) Symmetric  Stretch 1370 - 1330 Strong
Nitro (NO2)
] Stretch 1560 - 1515 Strong
Asymmetric

| Aromatic C-H | Out-of-plane bend | 900 - 680 | Strong |

The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR
spectrum and serve as a reliable confirmation of successful nitration.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The extended conjugated Tt-system of the nitroisoquinoline core is a strong chromophore. The
presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption
maxima compared to unsubstituted isoquinoline, indicating a more delocalized electronic
system.[9] Spectra are typically recorded in solvents like ethanol or methanol.

Experimental Methodologies

Trustworthy data is built on robust and reproducible experimental protocols. The following
sections detail standardized methods for the synthesis and characterization of 7-
Nitroisoquinoline.

Protocol 4.1: Synthesis via Electrophilic Nitration of
Isoquinoline

This protocol is an adapted method based on established procedures for the nitration of
quinoline and isoquinoline derivatives.[10][11][12] The nitration of isoquinoline typically yields a
mixture of 5-nitro and 8-nitro isomers. Achieving regioselectivity for the 7-position is challenging

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table.pdf
https://www.researchgate.net/figure/UV-Vis-absorption-of-quinoline-nitroquinoline-aminoquinoline-and-dimethylamine_fig4_316882512
https://www.benchchem.com/product/b179579?utm_src=pdf-body
https://www.benchchem.com/product/b179579?utm_src=pdf-body
https://brieflands.com/journals/jamm/articles/20777
http://orgsyn.org/demo.aspx?prep=v81p0098
https://pdf.benchchem.com/44/Application_Notes_Synthesis_of_7_Methyl_8_nitroquinoline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

and may require specialized starting materials or conditions not widely reported. The following
is a general procedure for nitration, which would require subsequent chromatographic
separation to isolate the 7-nitro isomer.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must
be performed in a certified chemical fume hood with appropriate personal protective equipment
(PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly
exothermic and requires strict temperature control.

Step-by-Step Methodology:

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (H2SOa,
5 mL per 1 g of isoquinoline).

o Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

o Substrate Addition: Slowly add isoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Ensure
the temperature does not rise above 5 °C.

 Nitrating Agent: In the dropping funnel, prepare the nitrating mixture by carefully adding
fuming nitric acid (HNOs, 1.1 eq) to concentrated sulfuric acid (2 mL).

e Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes,
maintaining the internal temperature below 5 °C.

 Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2
hours.

e Quenching: Very slowly and carefully pour the reaction mixture over a large volume of
crushed ice with vigorous stirring. This step is highly exothermic.

o Neutralization: Slowly basify the cold aqueous solution to a pH of 8-9 using a chilled solution
of aqueous sodium hydroxide (e.g., 4 M) or ammonium hydroxide. The product isomers will
precipitate as a solid.
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o Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or

ethyl acetate (3x volumes).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent using a rotary evaporator to yield the crude

product mixture.

 Purification: Separate the isomers using column chromatography on silica gel, typically with
a hexane/ethyl acetate gradient system, to isolate the 7-Nitroisoquinoline isomer.
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Caption: Experimental workflow for the synthesis of 7-Nitroisoquinoline.
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Protocol 4.2: Melting Point Determination

The purpose of this protocol is to accurately determine the melting range of the purified solid,

which serves as a key criterion for purity.

Sample Preparation: Ensure the purified 7-Nitroisoquinoline sample is completely dry and
finely powdered.

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height
of 2-3 mm.

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.
Then, decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 -
T2. A pure compound will have a sharp range of < 2 °C.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound. While a specific Safety Data Sheet (SDS) for 7-Nitroisoquinoline is

not readily available, guidelines can be established from data for related nitroaromatic

compounds like 5-Nitroisoquinoline.[4][13]

Hazard Identification: Nitroaromatic compounds are generally classified as harmful if
swallowed, inhaled, or in contact with skin.[4] They can cause skin and eye irritation.

Handling:
o Always handle in a well-ventilated area or a chemical fume hood.
o Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

o Avoid generating dust.
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o Wash hands thoroughly after handling.

e Storage:
o Store in a tightly sealed container.

o Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing
agents.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions

7-Nitroisoquinoline is a valuable chemical intermediate whose full potential is predicated on a
detailed understanding of its physical and chemical properties. This guide has consolidated the
available data, provided context through comparison with related compounds, and outlined
robust experimental protocols. The notable gaps in the literature, particularly concerning
experimentally determined melting point, boiling point, solubility, and pKa, represent an
opportunity for further research. The systematic characterization of 7-Nitroisoquinoline and
other less-studied isomers will provide the foundational data necessary to accelerate their
application in synthetic chemistry and the development of novel pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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